molecular formula C20H21N3O4 B2583654 N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1029764-10-0

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2583654
CAS No.: 1029764-10-0
M. Wt: 367.405
InChI Key: ARTAZYNYYOZRKE-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a quinazolinyl group, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,3-dimethoxybenzyl chloride from 2,3-dimethoxybenzyl alcohol using thionyl chloride.

    Quinazolinyl Intermediate: The 2-methylquinazolin-4-ol is synthesized separately through a cyclization reaction involving anthranilic acid and acetic anhydride.

    Coupling Reaction: The final step involves the coupling of the 2,3-dimethoxybenzyl chloride with the 2-methylquinazolin-4-ol in the presence of a base such as potassium carbonate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinyl moieties, facilitated by reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(2,4-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-methylquinazolin-4-yl)oxy]acetamide

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide stands out due to its specific substitution pattern on the phenyl and quinazolinyl rings, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-22-16-9-5-4-8-15(16)20(23-13)27-12-18(24)21-11-14-7-6-10-17(25-2)19(14)26-3/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTAZYNYYOZRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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